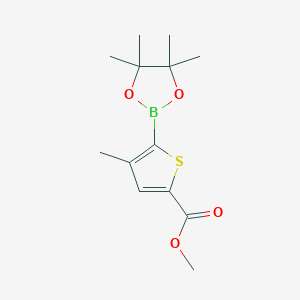

Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

CAS No.: 1227664-25-6

Cat. No.: VC4902841

Molecular Formula: C13H19BO4S

Molecular Weight: 282.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227664-25-6 |

|---|---|

| Molecular Formula | C13H19BO4S |

| Molecular Weight | 282.16 |

| IUPAC Name | methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C13H19BO4S/c1-8-7-9(11(15)16-6)19-10(8)14-17-12(2,3)13(4,5)18-14/h7H,1-6H3 |

| Standard InChI Key | XTXMAAXJLZVVRQ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C(=O)OC)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key functional groups:

-

Thiophene ring: A five-membered aromatic heterocycle containing sulfur, substituted at the 4-position with a methyl group and at the 5-position with a dioxaborolan moiety.

-

Methyl carboxylate: Located at the 2-position of the thiophene ring, this ester group enhances solubility in organic solvents.

-

Dioxaborolan group: A pinacol-derived boronic ester that facilitates participation in Suzuki-Miyaura cross-coupling reactions.

The IUPAC name, methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, systematically describes these substituents. The canonical SMILES string, B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C(=O)OC)C, encodes its connectivity.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 282.16 g/mol |

| CAS Number | 1227664-25-6 |

| Solubility | Not publicly available |

The compound’s boronic ester group confers stability under ambient conditions, while the thiophene ring contributes to its aromatic reactivity. Comparative analysis with the structurally similar methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS: 709648-80-6) reveals that the absence of the 4-methyl group reduces its molecular weight to 268.14 g/mol .

Synthesis and Characterization

Analytical Characterization

Key techniques for verifying structure and purity include:

-

Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and integration ratios.

-

Infrared Spectroscopy (IR): Peaks at ~1700 cm indicate the ester carbonyl group.

-

Mass Spectrometry (MS): Molecular ion peaks at m/z 282.16 validate the molecular weight.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group enables it to act as a coupling partner in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. This reaction is pivotal in synthesizing biaryl structures found in pharmaceuticals like anticancer agents and OLED materials.

Pharmaceutical Intermediate

Its thiophene core is a common motif in drug design, contributing to molecules with anti-inflammatory and antiviral activities. The methyl and ester groups offer sites for further functionalization, enhancing drug-likeness.

Materials Science

In organic electronics, thiophene derivatives serve as conductive polymers. The boronic ester moiety allows modular incorporation into π-conjugated systems for optoelectronic devices.

Comparative Analysis with Related Compounds

The additional methyl group in the target compound increases molecular weight by 14.02 g/mol and may enhance steric hindrance, affecting reactivity in cross-coupling reactions .

Future Research Directions

-

Synthetic Optimization: Develop scalable, cost-effective routes using green chemistry principles.

-

Application Exploration: Investigate roles in medicinal chemistry (e.g., protease inhibitors) and energy storage (e.g., battery electrolytes).

-

Safety Profiling: Conduct in vitro and in vivo toxicity studies to establish handling guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume